1,2-Dichlorotriphenylene
Description
1,2-Dichlorotriphenylethane (CAS No. 109686-85-3) is a chlorinated aromatic compound with the molecular formula C₂₀H₁₆Cl₂ and a molecular weight of 327.25 g/mol . Its structure consists of a central ethane moiety substituted with two chlorine atoms in the 1,2-positions and three phenyl groups (Figure 1). The InChIKey is CWNXGQLRLFQLQZ-UHFFFAOYSA-N, and it is described as a chemical intermediate used in pharmaceuticals, agrochemicals, and solvents . Limited data are available on its physical properties (e.g., melting/boiling points), but its aromatic and chlorinated nature suggests similarities to other halogenated hydrocarbons.
Properties
CAS No. |
144817-25-4 |
|---|---|
Molecular Formula |
C18H10Cl2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1,2-dichlorotriphenylene |
InChI |
InChI=1S/C18H10Cl2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10H |
InChI Key |
NDDYOEANXIFTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichlorotriphenylene can be synthesized through several methods. One common approach involves the chlorination of triphenylene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 1 and 2 positions of the triphenylene ring.
Industrial Production Methods
Industrial production of 1,2-Dichlorotriphenylene may involve large-scale chlorination processes where triphenylene is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichlorotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of 1,2-Dichlorotriphenylene can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triphenylenes, while oxidation can produce quinones.
Scientific Research Applications
1,2-Dichlorotriphenylene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential interactions with biological molecules, although detailed biological applications are still under investigation.
Medicine: Research is ongoing to determine its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1,2-Dichlorotriphenylene exerts its effects involves interactions with various molecular targets. The chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its chemical reactions are determined by the nature of the substituents and the specific reaction conditions.
Comparison with Similar Compounds
1,2-Dichloroethane (Ethylene Dichloride)
- Molecular Formula : C₂H₄Cl₂
- Molecular Weight : 98.96 g/mol
- Boiling Point: 83.5°C (general knowledge)
- Applications : Primarily used in PVC production and as a solvent .
- Toxicity: Classified as a probable human carcinogen by the EPA; linked to liver, kidney, and neurological damage .
Key Differences :
1,2-Dichloroethane is a simple aliphatic compound, whereas 1,2-dichlorotriphenylethane is aromatic and bulkier. The phenyl groups in the latter likely reduce volatility and increase lipophilicity.
o-Xylene (1,2-Dimethylbenzene)
- Molecular Formula : C₈H₁₀
- Molecular Weight : 106.17 g/mol
- Boiling Point : 144.4°C
- Density : 0.879 g/mL
- Applications : Production of phthalic anhydride, solvents, and fuel additives .
- Toxicity : Irritant to respiratory systems; less toxic than chlorinated analogs .
Key Differences :
o-Xylene has methyl groups in the 1,2-positions on a benzene ring, while 1,2-dichlorotriphenylethane features chlorine atoms on an ethane backbone with phenyl substituents. The chlorine atoms in the latter enhance reactivity (e.g., in nucleophilic substitutions) compared to methyl groups.
1,2-Dichloropropane
- Molecular Formula : C₃H₆Cl₂
- Molecular Weight : 112.99 g/mol
- Boiling Point : 96°C
- Applications : Solvent in industrial processes .
Comparative Data Table
Structural and Reactivity Insights
- Aromatic vs. Aliphatic : The phenyl groups in 1,2-dichlorotriphenylethane increase steric hindrance and stability compared to aliphatic analogs like 1,2-dichloroethane. This reduces susceptibility to hydrolysis but enhances persistence in environmental matrices.
- Chlorine Position : The 1,2-dichloro configuration in all compared compounds facilitates intramolecular interactions. For example, in o-xylene, the proximity of methyl groups lowers symmetry and boiling point compared to para isomers . Similarly, chlorine’s electronegativity in 1,2-dichlorotriphenylethane may influence electronic properties in reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
